Cefcapene Pivoxil Hydrochloride Hydrate

Description

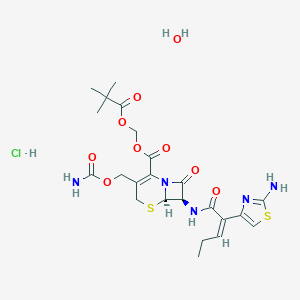

structure given in first source; an oral cephem antibiotic and prodrug of S-1006

Properties

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2.ClH.H2O/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H;1H2/b12-6-;;/t14-,18-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXIJPQYUCFVAL-XRLCNELCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClN5O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

622.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147816-24-8 | |

| Record name | S 1108 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFCAPENE PIVOXIL HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V16A6AYI9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cefcapene Pivoxil Hydrochloride Hydrate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Cefcapene Pivoxil Hydrochloride Hydrate

Introduction

This compound is an orally administered, third-generation cephalosporin antibiotic.[1][2] It is a prodrug, meaning it is administered in an inactive form and converted to its active metabolite within the body.[1][2][3] The active form, Cefcapene, exhibits a broad spectrum of bactericidal activity against a variety of Gram-positive and Gram-negative pathogens.[1] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process critical for bacterial survival and replication. This document provides a detailed technical overview of the pharmacokinetics, core molecular mechanism, quantitative pharmacological data, and key experimental methodologies used to characterize this compound.

Pharmacokinetics: The Prodrug Activation Pathway

This compound is not inherently antibacterial. Its clinical efficacy is dependent on its in vivo conversion to the active compound, Cefcapene.

Following oral administration, the compound is absorbed through the intestinal tract. During this absorption process, it is rapidly hydrolyzed by esterase enzymes present in the intestinal wall.[3] This enzymatic action cleaves the pivaloyloxymethyl ester group from the prodrug molecule, releasing the active Cefcapene into the bloodstream.[3] This prodrug strategy enhances the oral bioavailability of the Cefcapene molecule.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of Cefcapene is achieved by disrupting the integrity of the bacterial cell wall. This process is mediated by its interaction with essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).

-

Targeting PBPs: PBPs are transpeptidases located on the inner membrane of the bacterial cell wall that catalyze the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural rigidity to the cell wall.

-

Inhibition of Transpeptidation: Cefcapene, mimicking the D-Ala-D-Ala moiety of the peptidoglycan precursor, binds to the active site of PBPs. This binding leads to the acylation of a catalytic serine residue within the PBP active site, forming a stable, covalent bond.

-

Cell Wall Disruption: This irreversible inactivation of PBPs prevents the cross-linking of peptidoglycan strands.[4] The resulting cell wall is structurally weak and unable to withstand the internal osmotic pressure of the cell.

-

Bacterial Lysis: The compromised cell wall integrity leads to cell lysis and bacterial death.[4]

Cefcapene has demonstrated a high affinity for PBP 1, 2, and 3 in Staphylococcus aureus and for PBP3 in Escherichia coli.[3]

Quantitative Pharmacological Data

The efficacy of Cefcapene is quantified by its affinity for target PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

PBP Binding Affinity

The affinity of a β-lactam antibiotic for specific PBPs is a key determinant of its antibacterial activity. This is often measured as the dissociation constant (Kd) or the 50% inhibitory concentration (IC₅₀). Lower values indicate higher affinity.

| Target Protein | Organism | Measurement | Value (µM) | Reference |

| PBP1A | Streptococcus pneumoniae | Kd | > Cefditoren (0.005) | [5] |

| PBP2X | Streptococcus pneumoniae | Kd | < Cefditoren (9.70) | [5] |

| PBP 1, 2, 3 | Staphylococcus aureus | Affinity | High | [3] |

| PBP3 | Escherichia coli | Affinity | High | [3] |

Note: A 2024 study compared Cefcapene's affinity for S. pneumoniae PBPs to other cephalosporins, noting its Kd was higher than Cefditoren for PBP1A but lower (indicating stronger affinity) for PBP2X.[5]

Antibacterial Spectrum (Minimum Inhibitory Concentration)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Organism | Strain Type | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae | Penicillin-susceptible | 0.004 - 0.25 | [1] |

| Staphylococcus aureus | Methicillin-susceptible (MSSA) | MIC₈₀: 3.13 | [3] |

| Haemophilus influenzae | Ampicillin-resistant | MIC₈₀: 0.05 | [3] |

Key Experimental Protocols

Standardized methodologies are crucial for determining the quantitative pharmacological data presented above.

Protocol: Determination of MIC by Broth Microdilution (CLSI Guidelines)

This protocol determines the minimum concentration of Cefcapene required to inhibit bacterial growth, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6][7]

-

Inoculum Preparation:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of Cefcapene in an appropriate solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the Cefcapene stock solution in Mueller-Hinton Broth across the rows of a 96-well microtiter plate to achieve the desired final concentration range.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well (except the negative control).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Endpoint Determination:

-

Visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of Cefcapene at which there is no visible growth (i.e., the first clear well).

-

Protocol: PBP Binding Affinity (IC₅₀) by Competitive Assay

This method quantifies the affinity of Cefcapene for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam (e.g., Bocillin-FL) for binding to PBPs.[8][9][10]

-

Membrane Preparation (PBP Source):

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Lyse the cells using mechanical means (e.g., sonication or French press) in a suitable buffer.

-

Isolate the cell membrane fraction, which contains the PBPs, by ultracentrifugation. Resuspend the membrane pellet in a storage buffer.

-

-

Competitive Binding Reaction:

-

In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein.

-

Add increasing concentrations of the unlabeled competitor, Cefcapene, to the tubes and incubate for a set period (e.g., 30 minutes at 37°C) to allow for binding to the PBPs.

-

Add a fixed, non-saturating concentration of Bocillin-FL to each tube. Incubate for another set period (e.g., 15 minutes) to allow the fluorescent probe to bind to any PBPs not occupied by Cefcapene.

-

-

Analysis by SDS-PAGE:

-

Stop the reaction by adding a sample loading buffer.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent band for each PBP will decrease as the concentration of the competing Cefcapene increases.

-

-

IC₅₀ Determination:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the fluorescence intensity against the logarithm of the Cefcapene concentration.

-

The IC₅₀ is the concentration of Cefcapene that reduces the fluorescence intensity by 50% compared to the control (no Cefcapene).

-

References

- 1. toku-e.com [toku-e.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Page loading... [guidechem.com]

- 4. Affinity of ceftobiprole for penicillin-binding protein 2b in Streptococcus pneumoniae strains with various susceptibilities to penicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Affinity of cefditoren for penicillin-binding proteins in bacteria and its relationship with antibiotic sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. researchgate.net [researchgate.net]

- 8. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Whitepaper on its Prodrug Nature and Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin that functions as a prodrug to enhance oral bioavailability. This technical guide provides an in-depth analysis of its mechanism of action, from its hydrolysis into the active metabolite, Cefcapene, to its antibacterial effects at the molecular level. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of critical pathways are presented to support further research and development in the field of antibacterial therapeutics.

Introduction

This compound is an ester prodrug of the potent third-generation cephalosporin, Cefcapene.[1][2] The pivoxil ester moiety significantly improves the oral absorption of the parent compound. Following oral administration, the prodrug is efficiently hydrolyzed by intestinal esterases to release the active drug, Cefcapene, into systemic circulation.[3] Cefcapene exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative pathogens, making it a valuable therapeutic option for a variety of infections, particularly those of the respiratory tract.[4][5][6] This document serves as a comprehensive technical resource, detailing the prodrug's activation, its mechanism of antibacterial action, and the experimental methodologies used to characterize its efficacy and pharmacokinetic profile.

Prodrug Activation and Mechanism of Action

Esterase-Mediated Hydrolysis

The conversion of this compound to its active form, Cefcapene, is a critical step in its therapeutic action. This bioactivation is catalyzed by non-specific esterases present in the intestinal wall and blood. The hydrolysis reaction cleaves the pivaloyloxymethyl ester bond, releasing Cefcapene, pivalic acid, and formaldehyde.

Inhibition of Bacterial Cell Wall Synthesis

The active metabolite, Cefcapene, exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. Cefcapene covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking the peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and bacterial death.

Experimental Protocols

In Vitro Hydrolysis of Cefcapene Pivoxil

Objective: To demonstrate the esterase-mediated conversion of Cefcapene Pivoxil to Cefcapene.

Materials:

-

This compound

-

Porcine Liver Esterase (Sigma-Aldrich, E3019 or equivalent)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Formic acid (88%)

-

HPLC system with UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Prepare a stock solution of Cefcapene Pivoxil (1 mg/mL) in acetonitrile.

-

Prepare a working solution of porcine liver esterase (10 units/mL) in 0.1 M phosphate buffer (pH 7.4).

-

In a microcentrifuge tube, combine 50 µL of the Cefcapene Pivoxil stock solution with 450 µL of the esterase working solution.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw 50 µL of the reaction mixture and quench the reaction by adding 150 µL of acetonitrile.

-

Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate the enzyme.

-

Analyze the supernatant for the presence of Cefcapene and the disappearance of Cefcapene Pivoxil using the HPLC-UV method described below.

HPLC-UV Method for Cefcapene and Cefcapene Pivoxil Analysis:

-

Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Quantification: Based on the peak areas of Cefcapene and Cefcapene Pivoxil standards.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the in vitro antibacterial activity of Cefcapene against relevant bacterial pathogens. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][10]

Materials:

-

Cefcapene powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, clinical isolates)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

Drug Dilution: Prepare a stock solution of Cefcapene in a suitable solvent (e.g., water or DMSO, depending on solubility). Perform serial two-fold dilutions of Cefcapene in CAMHB in a 96-well plate to achieve the desired concentration range (e.g., 0.008 to 16 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well containing the Cefcapene dilutions. Include a growth control (no drug) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is defined as the lowest concentration of Cefcapene that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.

In Vivo Efficacy in a Murine Pneumonia Model

Objective: To evaluate the therapeutic efficacy of orally administered this compound in a murine model of bacterial pneumonia.

Materials:

-

This compound

-

Pathogenic bacterial strain (e.g., Streptococcus pneumoniae)

-

Female BALB/c mice (6-8 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Phosphate-buffered saline (PBS)

-

Tryptic soy agar (TSA) plates

Procedure:

-

Infection: Anesthetize mice and intranasally instill a sublethal dose of the bacterial suspension (e.g., 10^7 CFU in 50 µL of PBS).

-

Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound orally by gavage at various doses (e.g., 10, 25, 50 mg/kg).[2] A control group should receive the vehicle only. Treatment can be administered once or multiple times depending on the study design.

-

Monitoring: Monitor the mice for clinical signs of illness and mortality for a defined period (e.g., 7 days).

-

Bacterial Load Determination: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of mice from each group. Aseptically remove the lungs, homogenize them in sterile PBS, and perform serial dilutions of the homogenate. Plate the dilutions on TSA plates and incubate at 37°C for 24 hours.

-

Data Analysis: Count the number of colonies to determine the bacterial load (CFU/g of lung tissue). Compare the bacterial loads in the treated groups to the control group to assess the efficacy of the treatment.

Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of Cefcapene following oral administration of this compound to mice.

Materials:

-

This compound

-

Male CD-1 mice (8-10 weeks old)

-

Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

-

Anticoagulant (e.g., heparin)

-

HPLC-UV system and reagents as described in section 3.1.

Procedure:

-

Dosing: Administer a single oral dose of this compound (e.g., 50 mg/kg) by gavage to a cohort of mice.[11][12]

-

Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing, collect blood samples (approximately 100 µL) from a subset of mice via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant.

-

Plasma Preparation: Centrifuge the blood samples at 2000 x g for 15 minutes at 4°C to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for Cefcapene concentrations using a validated HPLC-UV method. A protein precipitation step with acetonitrile is typically required prior to injection.

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life).

Quantitative Data Summary

In Vitro Antibacterial Activity of Cefcapene

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Streptococcus pneumoniae (penicillin-susceptible) | - | - | ≤0.015-0.03 | - | [4] |

| Streptococcus pneumoniae (penicillin-intermediate) | - | - | 0.25 | - | [4] |

| Streptococcus pneumoniae (penicillin-resistant) | - | - | 0.5 | - | [4] |

| Haemophilus influenzae (β-lactamase negative) | - | ≤0.015 | 0.03 | - | [4] |

| Haemophilus influenzae (β-lactamase positive) | - | 0.03 | 0.06 | - | [4] |

| Moraxella catarrhalis | - | 0.2 | 0.39 | - | [13] |

| Staphylococcus aureus (methicillin-susceptible) | - | 0.78 | 3.13 | - | [6] |

| Oral Streptococci | - | - | 0.39 | - | [13] |

Pharmacokinetic Parameters of Cefcapene in Healthy Human Volunteers

| Dose (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Urinary Excretion (%) | Reference |

| 100 | 1.04 ± 0.22 | 1.5 - 2.0 | 2.94 ± 0.46 | 31.5 - 42.9 | [14] |

| 150 | 1.24 ± 0.46 | 1.5 - 2.0 | 3.97 ± 1.28 | 31.5 - 42.9 | [14] |

| 200 | 1.56 ± 0.43 | 1.5 - 2.0 | 4.70 ± 1.19 | 31.5 - 42.9 | [14] |

Data are presented as mean ± standard deviation, where available.

Conclusion

This compound is an effective oral prodrug that leverages intestinal esterases for its conversion to the active antibacterial agent, Cefcapene. Its mechanism of action, centered on the inhibition of bacterial cell wall synthesis, provides broad-spectrum coverage against common respiratory pathogens. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of this and similar prodrug-based antimicrobial agents. The provided quantitative data on its in vitro activity and human pharmacokinetics underscore its clinical utility. Further research into its efficacy against emerging resistant strains and its application in diverse patient populations is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Antimicrobial activities of cefcapene against clinical isolates from respiratory tract infections of outpatients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 11. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of oral dosing paradigms (gavage versus diet) on pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journal.chemotherapy.or.jp [journal.chemotherapy.or.jp]

- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Chemical and physical properties of Cefcapene Pivoxil Hydrochloride Hydrate

An In-Depth Technical Guide to the Chemical and Physical Properties of Cefcapene Pivoxil Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This compound is the pivaloyloxymethyl ester prodrug of the third-generation oral cephalosporin, cefcapene.[1][2][3][4] After oral administration, it is rapidly hydrolyzed by esterases, primarily in the intestinal wall, to its active form, cefcapene.[1][3][5] Cefcapene exhibits a broad spectrum of bactericidal activity against both Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis.[5][6] This document provides a comprehensive overview of its core chemical and physical properties, supported by experimental methodologies.

Chemical Identity and Properties

This compound is a white to off-white or beige crystalline powder.[7][8][9][10] Its chemical structure and core properties are fundamental to its formulation, stability, and pharmacokinetic profile.

Table 1: General Chemical Properties

| Property | Value | References |

| IUPAC Name | 2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride | [2][3] |

| Synonyms | S-1108, Flomox, CFPN-PI | [2][3] |

| CAS Number | 147816-24-8 | [2][4][6] |

| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ | [1][3][11] |

| Molecular Weight | 622.11 g/mol | [4][6][10][11] |

| Exact Mass | 621.1329977 g/mol | [2][3] |

Physicochemical Characteristics

The physical properties of an active pharmaceutical ingredient (API) are critical for drug development, influencing everything from dosage form design to bioavailability.

Table 2: Physical and Physicochemical Properties

| Property | Value / Description | References |

| Appearance | White to off-white/beige solid powder | [7][8][9][10] |

| Melting Point | 158-164°C | [7][9][11][12] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8°C. Also cited as -20°C. Desiccated storage is recommended. | [7][8][9] |

| Stability | Unstable in solutions; freshly prepared solutions are recommended. Degrades in acidic conditions and is fairly resistant to oxidative stress. | [10][13] |

Solubility Profile

The solubility of this compound is a key factor in its formulation and in vivo absorption. As a prodrug designed for oral absorption, its solubility characteristics are complex.

Table 3: Solubility Data

| Solvent | Solubility | References |

| Water | Sparingly soluble / Insoluble (< 0.1 mg/mL) | [7][9][10] |

| DMSO | Soluble. Reported values vary: 2 mg/mL, 50 mg/mL, 100 mg/mL, 125 mg/mL. Sonication is sometimes recommended. | [1][4][8][10][14] |

| Methanol | Slightly soluble | [6][7][9] |

| PEG300/Tween 80/Saline | 2 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline. | [1] |

Mechanism of Action and Metabolic Activation

This compound itself is not the active antibacterial agent. It is a prodrug that must be metabolized in the body to release the active moiety, Cefcapene. This process is essential for its oral bioavailability. The active Cefcapene then acts by inhibiting bacterial cell wall synthesis.

Caption: Prodrug activation and mechanism of action of Cefcapene.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate characterization of any pharmaceutical compound.

Melting Point Determination (Capillary Method)

The melting point is a fundamental property used to identify and assess the purity of a crystalline solid.[15] Pure substances typically melt over a narrow temperature range.[16]

Protocol:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[16][17]

-

Capillary Loading: Gently tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Tap the closed end of the tube on a hard surface to compact the powder into a column of 2.5-3.5 mm at the bottom.[18]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[17]

-

Heating: Heat the sample rapidly to a temperature approximately 5-10°C below the expected melting point.[18] Then, reduce the heating rate to about 1°C per minute to ensure thermal equilibrium.[18]

-

Observation: Observe the sample through the viewing eyepiece. Record the temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid particle liquefies (clear point). This range is the melting point.[16][18]

Equilibrium Solubility Determination

This protocol is designed to determine the solubility of an API in various aqueous media, which is essential for the Biopharmaceutics Classification System (BCS). An API is considered highly soluble if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2–6.8 at 37 ± 1 °C.[19]

Protocol:

-

Media Preparation: Prepare aqueous buffer solutions at various pH points (e.g., 1.2, 4.5, 6.8).

-

Sample Addition: Add an excess amount of this compound to a known volume (e.g., 10-50 mL) of each buffer solution in a sealed container.[19] This ensures that a saturated solution is formed.

-

Equilibration: Agitate the samples at a constant temperature of 37 ± 1°C for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests can help determine the necessary time.[19]

-

Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration.

-

Concentration Analysis: Accurately determine the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Solubility Calculation: Express the solubility in mg/mL.

Stability-Indicating Method using Forced Degradation

Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of a drug substance.[13] This workflow outlines the process using HPLC for analysis.

Caption: Experimental workflow for a forced degradation study.

Protocol Details:

-

Acidic Hydrolysis: A sample of the drug is dissolved in an acidic solution (e.g., 0.3-0.5 M HCl) and heated (e.g., at 363 K).[13]

-

Oxidative Degradation: The drug is dissolved in a solution of a strong oxidizing agent, such as 30% hydrogen peroxide (H₂O₂), and may be heated to accelerate degradation.[13]

-

Thermal Degradation: A solid sample of the drug is placed in a vial and exposed to high temperatures to assess its stability in the solid state.[13]

-

Analysis: At specified time points, samples are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. A suitable method might use a C18 column with a mobile phase of acetonitrile and a citrate/potassium chloride buffer, with detection at 270 nm.[13] Studies have shown that under acidic stress, Cefcapene Pivoxil degrades, with main degradation products appearing at different retention times than the parent compound.[13]

References

- 1. This compound | Antibiotic | TargetMol [targetmol.com]

- 2. This compound | C23H32ClN5O9S2 | CID 5282437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. selleckchem.com [selleckchem.com]

- 5. CN102552198B - this compound composition tablets - Google Patents [patents.google.com]

- 6. toku-e.com [toku-e.com]

- 7. chembk.com [chembk.com]

- 8. This compound ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. 147816-24-8 CAS MSDS (Cefcapene pivoxil hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemigran.com [chemigran.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. nano-lab.com.tr [nano-lab.com.tr]

- 16. Melting Point Test - CD Formulation [formulationbio.com]

- 17. westlab.com [westlab.com]

- 18. thinksrs.com [thinksrs.com]

- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

In Vitro Activity of Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is an orally administered third-generation cephalosporin antibiotic. It is a prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal tract. Cefcapene exhibits a broad spectrum of antibacterial activity against a variety of Gram-positive and Gram-negative pathogens. This technical guide provides an in-depth overview of the in vitro activity of this compound, including its mechanism of action, antibacterial spectrum with minimum inhibitory concentration (MIC) data, and detailed experimental protocols for its evaluation.

Mechanism of Action

Cefcapene, the active metabolite of this compound, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary target of cefcapene is the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity.

By binding to and inactivating these PBPs, cefcapene disrupts the cross-linking of peptidoglycan chains. This interference leads to the weakening of the cell wall, ultimately resulting in cell lysis and bacterial death.[1]

In Vitro Antibacterial Spectrum

Cefcapene has demonstrated potent in vitro activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for cefcapene against various bacterial isolates. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.

Gram-Positive Aerobes

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus (MSSA) | - | 0.125 - 4 | - | - |

| Streptococcus pneumoniae (penicillin-susceptible) | - | 0.004 - 0.25 | - | - |

| Streptococcus pyogenes | - | ≤0.03 - 0.125 | - | - |

| Streptococcus agalactiae | - | ≤0.06 - 0.25 | - | - |

| Oral Streptococci | - | ≤0.05 - 0.39 | - | - |

Data compiled from multiple sources.[4][5][6]

Gram-Negative Aerobes

| Bacterial Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Haemophilus influenzae | - | ≤0.03 | - | - |

| Moraxella catarrhalis | - | - | - | 3.13 |

| Escherichia coli | - | ≤1 | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Proteus mirabilis | - | - | - | - |

| Serratia spp. | - | - | - | - |

Data compiled from multiple sources.[1][5][6]

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to evaluate the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

a) Broth Microdilution Method (based on CLSI guidelines)

This method is used to determine the MIC of cefcapene in a liquid growth medium.

Protocol:

-

Preparation of Cefcapene Dilutions: A stock solution of cefcapene is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: A standardized bacterial inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well of the microtiter plate containing the cefcapene dilutions is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is determined as the lowest concentration of cefcapene that completely inhibits visible growth of the organism, as detected by the unaided eye.

b) Agar Dilution Method (based on CLSI guidelines)

This method involves incorporating the antibiotic into an agar medium.

Protocol:

-

Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of cefcapene.

-

Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

-

Inoculation: A standardized volume of the bacterial suspension is spot-inoculated onto the surface of each agar plate.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

Result Interpretation: The MIC is the lowest concentration of cefcapene that inhibits the visible growth of the bacteria on the agar.

Time-Kill Assay

This assay provides information on the rate of bactericidal activity of an antibiotic.

Protocol:

-

Preparation: A standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL) is added to flasks containing CAMHB with cefcapene at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without the antibiotic is also included.

-

Incubation and Sampling: The flasks are incubated at 35-37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Viable Cell Count: Serial dilutions of each aliquot are plated on appropriate agar plates. After incubation, the number of colonies is counted to determine the viable cell count (CFU/mL).

-

Data Analysis: The log₁₀ CFU/mL is plotted against time for each cefcapene concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE)

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.

Protocol:

-

Exposure: A standardized bacterial suspension is exposed to a specific concentration of cefcapene (typically a multiple of the MIC) for a defined period (e.g., 1-2 hours). A control suspension without the antibiotic is treated similarly.

-

Removal of Antibiotic: The antibiotic is rapidly removed from the bacterial suspension. This can be achieved by a large dilution (e.g., 1:1000) of the culture or by centrifugation to pellet the bacteria, followed by resuspension in fresh, antibiotic-free broth.

-

Monitoring Regrowth: Both the treated and control cultures are incubated, and the viable cell counts are determined at regular intervals until the bacterial population in both cultures has increased by 1 log₁₀ CFU/mL.

-

Calculation of PAE: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the treated culture to increase by 1 log₁₀ CFU/mL after drug removal, and C is the corresponding time for the untreated control culture.[7]

Conclusion

This compound, through its active form cefcapene, demonstrates potent in vitro bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria by inhibiting cell wall synthesis. The comprehensive MIC data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals in the further evaluation and understanding of this important third-generation cephalosporin.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Sensitivity of Staphylococcus aureus isolated clinically to CEPs. Results obtained with strains originating in superficial abscess in infants (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Postantibiotic Effect in Escherichia coli Determined with Real-Time Metabolic Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Moraxella species | Johns Hopkins ABX Guide [hopkinsguides.com]

- 6. pubcompare.ai [pubcompare.ai]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Cefcapene Pivoxil Hydrochloride Hydrate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. The document covers its fundamental chemical properties, mechanism of action, and detailed experimental protocols for its analysis and evaluation.

Core Chemical and Physical Properties

This compound is the pivaloyloxymethyl ester prodrug of cefcapene, which becomes pharmacologically active after hydrolysis in the body.[1] Key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 147816-24-8 | [1][2] |

| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ (as hydrate hydrochloride) or C₂₃H₂₉N₅O₈S₂ · HCl · H₂O | [1][2] |

| Molecular Weight | 622.11 g/mol | [1][2] |

| Appearance | White to pale yellowish-white crystalline powder | |

| Solubility | Slightly soluble in water; soluble in DMSO and methanol. | [1] |

| Melting Point | 158-164°C |

Mechanism of Action

As a beta-lactam antibiotic, the active form, cefcapene, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Cefcapene binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to the weakening of the cell wall and subsequent cell lysis.

Pharmacokinetics

Cefcapene pivoxil hydrochloride is orally administered and is rapidly hydrolyzed by esterases in the intestinal wall to its active form, cefcapene. A pharmacokinetic study in healthy Korean subjects after single oral administration of 100 mg, 150 mg, and 200 mg doses provided the following key parameters:

| Parameter | 100 mg Dose (mean ± SD) | 150 mg Dose (mean ± SD) | 200 mg Dose (mean ± SD) |

| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |

| AUCinf (h*mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |

| Tmax (h) | 1.5 - 2.0 (median) | 1.5 - 2.0 (median) | 1.5 - 2.0 (median) |

| Fraction Excreted in Urine (unchanged) | 31.5% - 42.9% | 31.5% - 42.9% | 31.5% - 42.9% |

In Vitro Antibacterial Activity

Cefcapene demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for a range of clinical isolates have been determined.

| Bacterial Species | MIC Range (µg/mL) |

| Streptococcus pneumoniae (penicillin-susceptible) | 0.004 - 0.25 |

| Staphylococcus aureus (MSSA) | 0.125 - 4 |

| Most Streptococci | 0.125 - 4 |

| Haemophilus influenzae | < 0.031 |

Experimental Protocols

Determination of Cefcapene Pivoxil by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the identification, quantification, and stability studies of cefcapene pivoxil.

1. Chromatographic Conditions:

-

Column: Lichrospher RP-18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of 45 volumes of acetonitrile and 55 volumes of an aqueous solution containing 10 mmol L⁻¹ citric acid and 18 mmol L⁻¹ potassium chloride. The pH of the mobile phase is adjusted to 2.36.

-

Flow Rate: 1 mL min⁻¹

-

Detection: UV at 270 nm

-

Temperature: 30 °C

-

Retention Time: Approximately 3.84 minutes

2. Sample Preparation:

-

For stability studies in the solid state, accurately weigh 5 mg of cefcapene pivoxil into a vial.

-

After exposure to stress conditions (e.g., heat), cool the vial to room temperature.

-

Dissolve the contents in acetonitrile.

-

Quantitatively transfer the solution to a 25 mL volumetric flask and dilute to volume with acetonitrile.

3. Validation Parameters:

-

The method should be validated for selectivity, linearity, precision, accuracy, and robustness according to ICH guidelines.

-

Linearity: Established over a concentration range of 20–240 mg L⁻¹.

-

Limit of Detection (LOD): 4.24 mg L⁻¹

-

Limit of Quantification (LOQ): 12.85 mg L⁻¹

Quantification of Cefcapene in Human Plasma and Urine by LC-MS

This method is designed for pharmacokinetic studies.

1. Sample Pretreatment:

-

Plasma: Deproteinize by adding methanol.

-

Urine: Dilute with a methanol-water (50:50, v/v) solution and centrifuge.

2. Chromatographic Conditions:

-

Column: Hedera ODS-2

-

Mobile Phase (Plasma): Isocratic elution with 35% methanol and 65% of a 10 mM ammonium acetate buffer containing 0.2% formic acid.

-

Mobile Phase (Urine): Isocratic elution with 30% methanol and 70% of a 10 mM ammonium acetate buffer containing 0.2% formic acid.

-

Flow Rate: 0.3 mL/min

3. Linearity:

-

Plasma: 0.03–5 µg/mL

-

Urine: 0.1–400 µg/mL

In Vitro Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of cefcapene against bacterial isolates.

1. Preparation of Materials:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Prepare serial two-fold dilutions of the antibiotic in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

-

Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

2. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with the bacterial suspension.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 18-24 hours.

3. Determination of MIC:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualized Workflows

Caption: HPLC Analysis Workflow for Cefcapene Pivoxil.

Caption: Pharmacokinetic Study Workflow.

Caption: MIC Determination Workflow.

References

Cefcapene Pivoxil Hydrochloride Hydrate in the Research Landscape of Palmoplantar Pustulosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palmoplantar Pustulosis (PPP) is a chronic, inflammatory skin condition characterized by sterile pustules on the palms and soles, significantly impacting the quality of life. Current treatment modalities offer variable efficacy, highlighting the need for novel therapeutic strategies. This technical guide delves into the emerging research on Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin, as a potential therapeutic agent for PPP. While extensive clinical trial data is not yet available, preliminary case reports suggest a promising role for this antibiotic. This document synthesizes the current, albeit limited, evidence, outlines plausible mechanisms of action, and provides structured data from existing research to guide further scientific inquiry and drug development efforts in this area.

Introduction to Palmoplantar Pustulosis (PPP)

Palmoplantar pustulosis is a refractory inflammatory disease of unknown etiology, primarily affecting the palms and soles.[1] It is characterized by the recurrent eruption of sterile pustules, erythema, scaling, and fissures. In some cases, PPP is associated with pustulotic arthro-osteitis (PAO), a condition causing severe joint pain, particularly in the sternoclavicular joint.[1] The pathogenesis of PPP is not fully understood but is thought to involve an interplay of genetic predisposition, immune dysregulation, and environmental factors.

This compound: An Overview

This compound is an orally administered third-generation cephalosporin antibiotic.[2] As a prodrug, it is hydrolyzed in the body to its active form, cefcapene.[3] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, leading to bactericidal activity against a broad spectrum of gram-positive and gram-negative bacteria.[4][5] While traditionally used for infectious diseases, emerging evidence suggests potential immunomodulatory roles for certain antibiotics in inflammatory conditions.

Clinical Evidence for Cefcapene Pivoxil in Palmoplantar Pustulosis

To date, the primary evidence for the use of this compound in PPP comes from a case series by Murakami et al. (2015).[1] This study reported the successful treatment of three patients with PPP and associated pustulotic arthro-osteitis (PAO) who had not responded to conventional therapies such as macrolide and tetracycline antibiotics.[1] A 2020 review also noted that Cefcapene Pivoxil Hydrochloride is in clinical trials for the treatment of PPP.[6]

Quantitative Data from Case Studies

The following table summarizes the key quantitative data from the aforementioned case series.

| Patient Case | Age/Sex | Diagnosis | Previous Treatment | Cefcapene Pivoxil Dosage | Treatment Duration | Observed Outcomes |

| 1 | 58/Male | PPP with PAO | Minocycline, Roxithromycin, NSAIDs | 300 mg/day | 4 months | Prompt reduction in swelling and sternoclavicular joint pain. |

| 2 | 48/Female | PPP with PAO | Roxithromycin, NSAIDs | 300 mg/day | 6 months | Dramatic improvement in joint pain and skin lesions. |

| 3 | 62/Female | PPP with PAO | Clarithromycin, NSAIDs | 300 mg/day | Not specified | Significant reduction in pain and swelling of the sternoclavicular joint. |

Experimental Protocols

Based on the available literature, a detailed, standardized experimental protocol for a large-scale clinical trial is not yet published. However, the following hypothetical protocol is constructed based on the case series and general clinical trial design for dermatological conditions.

Hypothetical Phase II Clinical Trial Protocol

-

Objective: To evaluate the efficacy and safety of this compound in patients with moderate-to-severe palmoplantar pustulosis.

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.

-

Participant Population:

-

Inclusion Criteria:

-

Adults aged 18-75 years.

-

Confirmed diagnosis of palmoplantar pustulosis.

-

Moderate-to-severe disease as defined by a Palmoplantar Pustulosis Area and Severity Index (PPPASI) score of ≥ 8.

-

Inadequate response or intolerance to at least one topical therapy.

-

-

Exclusion Criteria:

-

Known hypersensitivity to cephalosporins.

-

Current use of other systemic treatments or phototherapy for PPP.

-

Pregnancy or breastfeeding.

-

Significant renal or hepatic impairment.

-

-

-

Treatment Arms:

-

Arm A: this compound 300 mg/day (100 mg three times daily).

-

Arm B: Placebo.

-

-

Study Duration: 16 weeks of treatment followed by a 4-week follow-up period.

-

Primary Endpoint: Percentage of participants achieving a 50% reduction in PPPASI score (PPPASI 50) from baseline to week 16.

-

Secondary Endpoints:

-

Mean change in PPPASI score from baseline.

-

Proportion of participants achieving clear or almost clear on the Physician's Global Assessment (PGA).

-

Change in patient-reported outcomes (e.g., Dermatology Life Quality Index - DLQI).

-

Incidence of adverse events.

-

-

Assessments:

-

PPPASI and PGA scores at baseline, week 4, 8, 12, and 16.

-

DLQI at baseline and week 16.

-

Safety assessments (vital signs, laboratory tests) at each visit.

-

Proposed Mechanism of Action and Signaling Pathways

While the exact mechanism of Cefcapene Pivoxil in PPP is not fully elucidated, it is hypothesized to extend beyond its antimicrobial properties and involve immunomodulation.

Inhibition of Bacterial Triggers

One hypothesis is that Cefcapene Pivoxil eradicates bacterial triggers, such as subclinical infections, that may exacerbate the inflammatory response in PPP.

Immunomodulatory Effects

Third-generation cephalosporins may possess direct immunomodulatory effects. This could involve the modulation of cytokine production and immune cell function, which are central to the pathogenesis of PPP. The inflammatory cascade in PPP is thought to involve pro-inflammatory cytokines such as TNF-α, IL-17, and IL-23. By potentially downregulating these pathways, Cefcapene Pivoxil could ameliorate the clinical manifestations of the disease.

Visualizing the Hypothesized Signaling Pathway

The following diagram illustrates a hypothesized signaling pathway for the immunomodulatory effect of Cefcapene Pivoxil in palmoplantar pustulosis.

Experimental and Clinical Workflow

The following diagram outlines a logical workflow for the investigation and potential clinical application of Cefcapene Pivoxil for palmoplantar pustulosis.

Conclusion and Future Directions

This compound presents a novel and potentially valuable therapeutic avenue for the management of palmoplantar pustulosis, particularly in cases refractory to standard treatments. The existing evidence, although limited to case studies, is encouraging and warrants further investigation through well-designed, large-scale clinical trials. Future research should focus on elucidating the precise immunomodulatory mechanisms of Cefcapene Pivoxil in the context of PPP, establishing optimal dosing and treatment durations, and defining its place in the therapeutic armamentarium for this challenging condition. Drug development professionals are encouraged to consider the potential of this third-generation cephalosporin in addressing the unmet medical needs of patients with palmoplantar pustulosis.

References

- 1. Cefcapene Pivoxil Hydrochloride Is a Potentially New Treatment for Palmoplantar Pustulosis with Pustulotic Arthro-Osteitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]

- 3. selleckchem.com [selleckchem.com]

- 4. drugs.com [drugs.com]

- 5. Cephalosporins, 3rd Generation: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. Diagnosis, Screening and Treatment of Patients with Palmoplantar Pustulosis (PPP): A Review of Current Practices and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Efficacy of Cefcapene Pivoxil Hydrochloride Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial investigations into the efficacy of Cefcapene Pivoxil Hydrochloride Hydrate, a third-generation oral cephalosporin. The document covers its mechanism of action, in-vitro and in-vivo efficacy, pharmacokinetic properties, and clinical trial outcomes. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

Mechanism of Action

This compound is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active form, cefcapene.[1][2] Cefcapene, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and bacterial death.

A key feature of cefcapene is its stability against certain beta-lactamases, enzymes produced by some bacteria that can inactivate many beta-lactam antibiotics.[1][2] Notably, cefcapene has been shown to act as an inactivator of class C beta-lactamases.[3]

Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis

References

- 1. Penicillin-binding proteins in a Staphylococcus aureus strain resistant to specific beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Cefcapene inactivates chromosome-encoded class C beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cefcapene Pivoxil Hydrochloride Hydrate Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefcapene Pivoxil Hydrochloride Hydrate is a third-generation oral cephalosporin antibiotic.[1][2] It is the pivoxil ester prodrug of Cefcapene, which exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[3][4] As with any antimicrobial agent, determining the susceptibility of bacterial isolates is crucial for both clinical and research applications. These application notes provide detailed protocols for performing antimicrobial susceptibility testing (AST) of this compound using standard methods such as broth microdilution and disk diffusion.

Important Disclaimer: As of the latest review, specific interpretive breakpoints for this compound (i.e., for categorizing isolates as Susceptible, Intermediate, or Resistant) have not been established by major standards organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The data presented here are for research and informational purposes. Interpretation of results for clinical applications should be performed with caution and in consultation with a qualified microbiologist.

Data Presentation

Cefcapene MIC Values for Selected Organisms

The following table summarizes Minimum Inhibitory Concentration (MIC) data for Cefcapene against various bacterial species as reported in the scientific literature. This data is intended for comparative purposes in a research setting.

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae (Penicillin-susceptible) | 0.004 - 0.25 | - | - |

| Haemophilus influenzae | ≤0.031 | - | - |

| Moraxella catarrhalis | - | - | - |

| Enterobacteriaceae | - | ≤1 | - |

| Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 - 4 | - | - |

Data compiled from available research literature.[4][5] Note that MIC₅₀ and MIC₉₀ values were not available for all species.

Quality Control Parameters

Specific quality control (QC) ranges for this compound have not been officially defined by CLSI or EUCAST. For ensuring the accuracy and reproducibility of susceptibility testing, it is recommended to use standard ATCC® quality control strains.[6][7] The performance of these strains should be monitored to ensure the test is functioning correctly. It is advisable to establish in-house QC ranges based on consistent results.

Recommended QC Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus subsp. aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Enterococcus faecalis ATCC® 29212™

-

Streptococcus pneumoniae ATCC® 49619™

Experimental Protocols

Broth Microdilution MIC Assay

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of Cefcapene using the broth microdilution method.

Materials:

-

This compound

-

Appropriate solvent (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Procedure:

-

Preparation of Cefcapene Stock Solution:

-

Accurately weigh a sufficient amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

-

Preparation of Microtiter Plates:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

-

Add 200 µL of the Cefcapene stock solution to the wells in the first column.

-

Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as a positive control (growth control) with no antibiotic, and the twelfth column will be a negative control (sterility control) with uninoculated broth.

-

-

Inoculum Preparation:

-

From a pure, overnight culture, select 3-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 10 µL of the diluted bacterial inoculum to each well (except the sterility control wells), resulting in a final volume of 110 µL per well.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of Cefcapene that completely inhibits visible bacterial growth.

-

Disk Diffusion Assay

This protocol outlines the disk diffusion method for assessing bacterial susceptibility to Cefcapene.

Important Note: The concentration of Cefcapene per disk needs to be determined and standardized for this assay. As there are no commercially available, standardized Cefcapene disks, these would need to be prepared in the laboratory.

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

Procedure:

-

Preparation of Cefcapene Disks:

-

Prepare a solution of Cefcapene of a specific concentration.

-

Impregnate sterile filter paper disks with a defined volume of the Cefcapene solution to achieve the desired amount of antibiotic per disk.

-

Allow the disks to dry completely in a sterile environment.

-

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

-

Inoculation of MHA Plate:

-

Dip a sterile swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically place the prepared Cefcapene disks onto the inoculated surface of the MHA plate.

-

Ensure the disks are in firm contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

-

Visualizations

Caption: Workflow for Broth Microdilution MIC Testing.

Caption: Workflow for Disk Diffusion Susceptibility Testing.

Caption: Logical Flow for Result Interpretation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Antibiotic | TargetMol [targetmol.com]

- 3. megumed.de [megumed.de]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. microbiologyclass.net [microbiologyclass.net]

- 7. Reproducibility of control strains for antibiotic susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Cefcapene Pivoxil Hydrochloride Hydrate

This document provides detailed protocols for the quantitative analysis of Cefcapene Pivoxil Hydrochloride Hydrate and its related substances using High-Performance Liquid Chromatography (HPLC). The methods described are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is an orally administered third-generation cephalosporin prodrug. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Accurate and robust analytical methods are crucial for ensuring the quality, potency, and stability of the drug substance and its formulations. This application note details a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for the assay of Cefcapene Pivoxil and a Size-Exclusion Chromatography (SEC) method for the determination of related polymeric substances, as outlined in the Japanese Pharmacopoeia.[1][2]

The primary RP-HPLC method is designed to separate Cefcapene Pivoxil from its degradation products, making it suitable for stability studies as per the International Conference on Harmonization (ICH) guidelines.[1][3]

Experimental Protocols

Method 1: Stability-Indicating RP-HPLC Assay

This isocratic RP-HPLC method is designed for the quantitative determination of Cefcapene Pivoxil in the presence of its degradation products.[4][5]

2.1.1. Equipment and Materials

-

HPLC system with a UV or Photodiode Array (PDA) detector

-

Data acquisition and processing software

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Citric Acid (analytical grade)

-

Potassium Chloride (analytical grade)

-

High-purity water[6]

2.1.2. Chromatographic Conditions The following table summarizes the instrumental parameters for the RP-HPLC analysis.[4][5]

| Parameter | Condition |

| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | 45 volumes of Acetonitrile and 55 volumes of an aqueous mixture containing 10 mmol/L Citric Acid and 18 mmol/L Potassium Chloride.[4][5] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 270 nm |

| Injection Volume | To be optimized based on system sensitivity and standard concentration. |

| Run Time | Sufficient to allow for the elution of the main peak and any degradation products (Typical retention time for Cefcapene Pivoxil is ~3.84 min).[6] |

2.1.3. Preparation of Solutions

-

Mobile Phase Preparation: Prepare the aqueous component by dissolving the appropriate amounts of citric acid and potassium chloride in high-purity water to achieve concentrations of 10 mmol/L and 18 mmol/L, respectively. Mix 450 mL of acetonitrile with 550 mL of this aqueous solution. Filter and degas the final mobile phase before use.

-

Standard Solution Preparation: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in a known volume of diluent (acetonitrile is a suitable solvent) to prepare a stock solution.[3] Further dilute to achieve a working concentration within the linear range of the method (e.g., 20–240 mg/L).[6]

-

Sample Solution Preparation: Prepare sample solutions by accurately weighing the material, dissolving it in the diluent, and diluting to the same concentration as the standard solution.

2.1.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure no interfering peaks are present.

-

Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., repeatability of retention time and peak area).

-

Inject the sample solutions.

-

Calculate the amount of Cefcapene Pivoxil in the sample by comparing the peak area with that of the standard.

Method 2: SEC for Related Polymeric Substances

This method is based on the Japanese Pharmacopoeia guidelines for determining polymeric impurities in Cefcapene Pivoxil Hydrochloride.[2]

2.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | TSKgel G2000HHR (7.8 mm ID x 30 cm, 5 µm) or equivalent GPC column packed with styrene-divinylbenzene copolymer gel.[2] |

| Mobile Phase | 30 mmol/L Lithium Bromide (LiBr) in Dimethylformamide (DMF) |

| Flow Rate | 0.33 mL/min (or adjusted so that the retention time of Cefcapene Pivoxil is approximately 22 minutes).[2] |

| Column Temperature | 25 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 20 µL |

2.2.2. Preparation of Solutions

-

Mobile Phase Preparation: Accurately weigh and dissolve Lithium Bromide in DMF to a final concentration of 30 mmol/L. Filter and degas.

-

Sample Solution Preparation: Prepare a solution of Cefcapene Pivoxil Hydrochloride in the mobile phase at a defined concentration.

Data Presentation

The performance of the stability-indicating RP-HPLC method (Method 1) has been validated according to ICH guidelines.[6] The key validation parameters are summarized below.

Table 1: System Suitability and Selectivity

| Parameter | Result |

| Retention Time (RT) | ~3.84 minutes for Cefcapene Pivoxil.[6] |

| Resolution | Degradation product peaks are well-separated from the main analyte peak (RTs from 1.57 to 2.53 min).[6] |

| Peak Purity | Peak purity values for Cefcapene Pivoxil were >98.79%, indicating no interference from degradants.[3][5] |

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity Range | 20–240 mg/L.[6] |

| Correlation Coefficient (r) | 0.9992.[5] |

| Regression Equation | y = (5491604 ± 239226)c.[5] |

| Limit of Detection (LOD) | 4.24 mg/L.[3] |

| Limit of Quantitation (LOQ) | 12.85 mg/L.[3] |

| Accuracy & Precision | The method was validated for accuracy and precision, though specific quantitative data from the search results is limited.[4] |

| Robustness | The method was found to be robust.[4] |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the stability-indicating RP-HPLC analysis of this compound.

Caption: Workflow for HPLC Analysis of Cefcapene Pivoxil.

References

- 1. obrnutafaza.hr [obrnutafaza.hr]

- 2. katalogi.bn.org.pl [katalogi.bn.org.pl]

- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for In Vitro Models Using Cefcapene Pivoxil Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro models and detailed protocols for evaluating the efficacy and mechanism of action of Cefcapene Pivoxil Hydrochloride Hydrate, an orally administered third-generation cephalosporin.

Introduction to this compound

This compound is a prodrug that is hydrolyzed in the intestinal tract to its active form, cefcapene. As a third-generation cephalosporin, cefcapene exhibits broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). These notes detail various in vitro methodologies to characterize its antibacterial properties and explore its effects in more complex biological systems.

Antibacterial Susceptibility Testing

Standardized in vitro susceptibility testing is fundamental to determining the potency of Cefcapene against clinically relevant bacterial pathogens. The most common methods are the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Cefcapene Stock Solution:

-

Aseptically prepare a stock solution of this compound in a suitable solvent, such as DMSO, at a concentration of 10 mg/mL.

-

Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a starting concentration for serial dilutions.

-

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

-

Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, perform two-fold serial dilutions of the Cefcapene working solution in CAMHB to obtain a range of concentrations.

-

Add 100 µL of each Cefcapene dilution to the respective wells.

-

Add 100 µL of the prepared bacterial inoculum to each well.

-

Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MIC is the lowest concentration of Cefcapene at which no visible bacterial growth is observed.

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

Protocol: MBC Assay

-

Following MIC Determination:

-

From the wells of the MIC plate that show no visible growth, aspirate 10 µL of the suspension.

-

Spot-plate the suspension onto a sterile Mueller-Hinton Agar (MHA) plate.

-

Incubate the MHA plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of Cefcapene that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

-

Data Presentation: In Vitro Activity of Cefcapene

The following tables summarize the in vitro activity of Cefcapene against common respiratory and oral pathogens.

Table 1: In Vitro Activity of Cefcapene Against Key Respiratory Pathogens

| Bacterial Species | Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | Susceptible (PSSP) | ≤0.06 | 0.06 |

| Intermediate (PISP) | 0.5 | 1 | |

| Resistant (PRSP) | 1 | 2 | |

| Haemophilus influenzae | β-lactamase negative | ≤0.06 | 0.12 |

| β-lactamase positive | 0.12 | 0.25 | |

| Moraxella catarrhalis | β-lactamase negative | ≤0.06 | 0.12 |

| β-lactamase positive | 0.25 | 0.5 |

Data compiled from multiple sources.

Table 2: In Vitro Activity of Cefcapene Against Oral Pathogens

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus spp. (oral) | ≤0.015 - 1 | 0.06 | 0.25 |

| Peptostreptococcus spp. | ≤0.015 - 2 | 0.12 | 1 |

| Prevotella spp. | 0.06 - 4 | 0.5 | 2 |

Data compiled from multiple sources.

Time-Kill Kinetic Assay

Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.